molecular formula C21H18BrNO5 B11690918 2-bromo-6-ethoxy-4-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate

2-bromo-6-ethoxy-4-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate

Cat. No.: B11690918
M. Wt: 444.3 g/mol
InChI Key: ANISYZJNZQZZHP-YVLHZVERSA-N
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Description

2-bromo-6-ethoxy-4-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-ethoxy-4-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate typically involves multiple steps, starting from readily available starting materials. One common route involves the bromination of 6-ethoxy-4-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-ethoxy-4-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-bromo-6-ethoxy-4-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-6-ethoxy-4-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the oxazole ring can interact with biological targets through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-6-ethoxy-4-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate
  • 2-chloro-6-ethoxy-4-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate
  • 2-fluoro-6-ethoxy-4-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C21H18BrNO5

Molecular Weight

444.3 g/mol

IUPAC Name

[2-bromo-6-ethoxy-4-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C21H18BrNO5/c1-4-26-18-11-14(9-16(22)19(18)27-13(3)24)10-17-21(25)28-20(23-17)15-7-5-12(2)6-8-15/h5-11H,4H2,1-3H3/b17-10-

InChI Key

ANISYZJNZQZZHP-YVLHZVERSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)C)Br)OC(=O)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C)Br)OC(=O)C

Origin of Product

United States

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